molecular formula C12H13NO2 B2908769 (4-Ethynyl-benzyl)-methyl-carbamic acid methyl ester CAS No. 880160-62-3

(4-Ethynyl-benzyl)-methyl-carbamic acid methyl ester

Cat. No.: B2908769
CAS No.: 880160-62-3
M. Wt: 203.241
InChI Key: ZPXNMCNMXGAPTJ-UHFFFAOYSA-N
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Description

(4-Ethynyl-benzyl)-methyl-carbamic acid methyl ester is an organic compound with a unique structure that combines an ethynyl group, a benzyl group, and a carbamic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethynyl-benzyl)-methyl-carbamic acid methyl ester typically involves the reaction of 4-ethynylbenzyl alcohol with methyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a catalyst such as a base or an acid to facilitate the formation of the carbamate ester linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Ethynyl-benzyl)-methyl-carbamic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(4-Ethynyl-benzyl)-methyl-carbamic acid methyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of (4-Ethynyl-benzyl)-methyl-carbamic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The benzyl group may enhance binding affinity through hydrophobic interactions, while the carbamate ester can participate in hydrogen bonding with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (4-Ethynyl-phenyl)-methyl-carbamic acid methyl ester
  • (4-Ethynyl-benzyl)-ethyl-carbamic acid ethyl ester
  • (4-Ethynyl-benzyl)-methyl-carbamic acid ethyl ester

Uniqueness

(4-Ethynyl-benzyl)-methyl-carbamic acid methyl ester is unique due to its specific combination of functional groups, which confer distinct reactivity and binding properties. The presence of the ethynyl group allows for unique interactions with molecular targets, while the benzyl and carbamate ester groups provide additional binding and stability.

Properties

IUPAC Name

methyl N-[(4-ethynylphenyl)methyl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-4-10-5-7-11(8-6-10)9-13(2)12(14)15-3/h1,5-8H,9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXNMCNMXGAPTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)C#C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880160-62-3
Record name (4-ethynyl-benzyl) methyl carbamic acid methyl ester
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